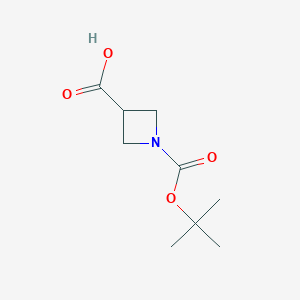

1-Boc-Azetidine-3-carboxylic acid

描述

Overview of Azetidine (B1206935) Ring Systems in Organic Synthesis and Medicinal Chemistry

The azetidine scaffold, a nitrogen-containing four-membered heterocycle, is a recurring motif in a variety of natural products and synthetic compounds with significant biological activity. Its incorporation into molecular structures can profoundly influence their pharmacological profiles, making it a subject of intense interest in medicinal chemistry. Azetidines are considered bioisosteres of other cyclic and acyclic structures, offering a unique combination of rigidity and polarity that can enhance binding to biological targets.

Four-membered rings like azetidine are notable for their high degree of conformational restriction. Unlike more flexible five- or six-membered rings, the puckering of the azetidine ring is significantly constrained, which reduces the entropic penalty upon binding to a protein or receptor. This conformational rigidity allows for a more precise orientation of substituents, enabling chemists to design molecules with improved target selectivity and potency. The defined spatial arrangement of functional groups on the azetidine scaffold can lead to enhanced interactions with biological macromolecules.

The parent compound, azetidine, was first synthesized in the late 19th century. For many years, the chemistry of azetidines was relatively unexplored due to the challenges associated with their synthesis and the perceived instability of the four-membered ring. Early research focused on understanding the fundamental properties and reactivity of this strained heterocyclic system. The discovery of naturally occurring azetidine-2-carboxylic acid, a non-proteinogenic amino acid, spurred further interest in this class of compounds and their potential biological roles.

The reactivity and stability of azetidines are largely governed by their inherent ring strain, which is estimated to be around 25-26 kcal/mol. This strain arises from bond angle distortion, forcing the internal bond angles to deviate from the ideal tetrahedral angle of 109.5 degrees. While this strain makes the ring susceptible to cleavage under certain conditions, it also provides a thermodynamic driving force for a variety of ring-opening reactions, which can be exploited in synthetic chemistry to generate more complex acyclic structures. The presence of a nitrogen atom in the ring influences its electronic properties and can modulate its reactivity.

Defining the Research Niche of 1-Boc-azetidine-3-carboxylic acid

Within the broader class of azetidines, this compound has carved out a specific and important niche. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom, which allows for controlled reactions at other positions of the molecule. This protection is crucial for its use in multi-step syntheses.

This compound is widely regarded as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a protected nitrogen and a carboxylic acid group, allows it to be readily incorporated into larger molecules through standard peptide coupling and other derivatization reactions. Chemists utilize this compound to introduce the rigid azetidine scaffold into a variety of molecular architectures, thereby influencing properties such as solubility, metabolic stability, and receptor binding affinity.

As an unnatural amino acid derivative, this compound serves as a constrained analog of proline. Proline, with its five-membered ring, plays a critical role in determining the secondary structure of peptides and proteins. By replacing proline with the more rigid azetidine-based amino acid, researchers can induce unique conformational changes in peptides, leading to altered biological activity. This strategy has been successfully employed in the design of peptidomimetics with enhanced stability and novel pharmacological properties.

Integration into Peptidomimetic Strategies

This compound serves as a crucial building block in the field of peptidomimetics, which aims to design and synthesize compounds that mimic the structure and function of natural peptides. The incorporation of the azetidine ring, a strained four-membered heterocycle, into peptide backbones imparts unique conformational constraints and properties that are highly desirable in drug discovery and development.

The azetidine moiety can be considered a conformationally restricted analogue of proline, a common amino acid that often induces turns in peptide secondary structures. medchemexpress.comnih.gov The rigid nature of the azetidine ring helps to pre-organize the peptide chain into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. This structural constraint is a key strategy in the design of potent and stable peptidomimetics.

Research has demonstrated that the introduction of azetidine-based amino acids can significantly influence the secondary structure of peptides. For instance, the presence of 2-azetidinylcarboxylic acids has been shown to induce γ-turns within peptide chains. chemrxiv.org Furthermore, the incorporation of an azetidine ring can improve the metabolic stability of peptides by making them more resistant to proteolytic degradation. researchgate.netnih.gov This is a critical advantage, as the inherent instability of natural peptides is a major hurdle in their development as therapeutic agents.

The versatility of this compound allows for its use in the synthesis of various peptidomimetic structures, including linear and cyclic peptides. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is readily removable under acidic conditions, facilitating its integration into standard solid-phase or solution-phase peptide synthesis protocols. nih.govyoutube.com

A notable application of azetidine-containing peptides is in the development of inhibitors for specific biological targets. For example, azetidine amides have been identified as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in various cancers. acs.org By replacing a proline linker with an azetidine analogue, researchers have achieved nanomolar potency in disrupting STAT3 DNA-binding activity. acs.org

The synthesis of peptides containing azetidine moieties has been a subject of extensive research. chemrxiv.orgacs.org Efficient methods have been developed for the stereoselective synthesis of various substituted azetidine-based amino acids, which can then be incorporated into peptide chains. chemrxiv.orgacs.org These synthetic advancements have expanded the toolbox available to medicinal chemists for creating novel peptidomimetics with tailored properties.

The table below summarizes key research findings on the integration of azetidine derivatives in peptidomimetic strategies.

| Research Focus | Key Findings | Reference |

| STAT3 Inhibition | Azetidine analogues show nanomolar potency in disrupting STAT3 DNA-binding activity. | acs.org |

| Peptide Structure | 2-azetidinylcarboxylic acids can induce γ-turns in peptide chains. | chemrxiv.org |

| Cyclic Peptides | The 3-aminoazetidine (3-AAz) subunit acts as a turn-inducing element, facilitating the synthesis of small cyclic peptides. | researchgate.netnih.gov |

| Metabolic Stability | Introduction of a 3-AAz into a cyclohexapeptide improves stability towards proteases. | researchgate.netnih.gov |

| Peptide Conformation | In a tetrapeptide, the introduction of an azetidine group into a sequence of three proline residues perturbs the normal peptide secondary structure. | nih.gov |

Structure

2D Structure

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCADHSLPNSTDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373175 | |

| Record name | 1-Boc-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-55-2 | |

| Record name | 1-Boc-Azetidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142253-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Boc Azetidine 3 Carboxylic Acid and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction in the Context of 1-Boc-azetidine-3-carboxylic acid

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound. rsc.orgrsc.org Various methodologies have been developed to address this, including intramolecular cyclization, cycloaddition reactions, and transformations from other heterocyclic systems. organic-chemistry.orgscispace.comgoogle.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a predominant approach for forming the azetidine ring. acs.org A common strategy involves the cyclization of a precursor containing both a nucleophilic amine and a suitable leaving group. For instance, the synthesis of azetidine-3-carboxylic acid can be achieved through the cyclization of a bistriflate derivative of a diol with benzylamine. scispace.comgoogle.com This method results in the formation of the azetidine ring in high yield. scispace.com Another approach involves the base-promoted cyclization of dibromo amino esters. rsc.org

Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for azetidine synthesis. This method allows for the formation of the azetidine ring by creating a carbon-nitrogen bond at the γ-position of an amine substrate. rsc.orgorganic-chemistry.org The reaction is promoted by an oxidant and an additive, leading to the desired cyclized product. rsc.org

Cycloaddition Reactions

[2+2] Cycloaddition reactions offer a direct route to the azetidine core. youtube.com The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example used to synthesize functionalized azetidines. nih.govscispace.com Recent advancements have utilized visible light to promote this reaction with 2-isoxazoline-3-carboxylates as oxime precursors, offering a broad substrate scope. rsc.org

Another significant cycloaddition method is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). researchgate.netmdpi.com These β-lactams can then be reduced to the corresponding azetidines. rsc.org

Transformation from Other Heterocyclic Systems

The transformation of other heterocyclic systems, such as aziridines, provides another pathway to azetidines. Thermal isomerization of aziridines can lead to the formation of azetidine derivatives. rsc.org For example, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized through the thermal isomerization of the corresponding aziridines. rsc.org Additionally, aziridines can react with dimethylsulfoxonium methylide in a one-pot reaction to yield 1-arenesulfonylazetidines. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods is crucial for accessing specific stereoisomers of this compound derivatives, which is often a requirement for their biological activity. tcichemicals.comwikipedia.orgnih.gov Asymmetric catalysis and the use of chiral auxiliaries are two primary strategies employed to achieve this. beilstein-journals.org

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. youtube.comyoutube.com In the context of azetidine synthesis, chiral catalysts can be employed in various reactions, including hydrogenations and C-H functionalizations. acs.orgacs.org For instance, metal-catalyzed asymmetric hydrogenation of unsaturated azetinyl-carboxylic acid precursors can produce functionalized azetidine carboxylic acid compounds with high diastereo- and enantioselectivity. acs.org

Organocatalysis, using small organic molecules as catalysts, has also proven effective. youtube.comyoutube.com For example, chiral sulfides have been used as organocatalysts in the asymmetric aziridination of benzyl (B1604629) bromide and imines, which can be a precursor step to azetidine synthesis. rsc.org Chiral phosphoric acids have been successfully used to catalyze the enantioselective synthesis of building blocks that can be further elaborated into chiral azetidines. nih.gov

Use of Chiral Auxiliaries and Resolving Agents

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This strategy has been applied to the synthesis of optically active azetidine-2,4-dicarboxylic acid, where (S)-1-phenylethylamine served as both a chiral auxiliary and a nitrogen source. rsc.org

Resolving agents are used to separate a racemic mixture into its constituent enantiomers by forming diastereomeric salts that can be separated by crystallization. tcichemicals.com While effective, this method theoretically results in a 50% loss of material unless the undesired enantiomer can be racemized and recycled. tcichemicals.com

The following table provides a summary of different synthetic approaches:

| Methodology | Description | Key Features | Reference(s) |

| Intramolecular Cyclization | Formation of the azetidine ring from a linear precursor containing both an amine and a leaving group. | High yields, versatile for various substitutions. | rsc.orgrsc.orgorganic-chemistry.orgscispace.comgoogle.com |

| [2+2] Cycloaddition | Direct formation of the four-membered ring from two unsaturated components. | Efficient for constructing the core ring structure. | rsc.orgrsc.orgyoutube.comnih.govscispace.comresearchgate.netmdpi.com |

| Heterocycle Transformation | Conversion of other rings, like aziridines, into azetidines. | Provides alternative synthetic routes. | rsc.orgorganic-chemistry.org |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Substoichiometric use of chiral material. | acs.orgyoutube.comyoutube.comacs.orgrsc.orgnih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Predictable stereochemical control. | wikipedia.orgrsc.org |

| Resolving Agents | Separation of enantiomers from a racemic mixture. | Classical method for obtaining pure enantiomers. | tcichemicals.com |

Stereocontrolled Approaches for Cβ–H/Cα–C Activation

A significant advancement in the synthesis of substituted azetidine derivatives involves the stereocontrolled activation of Cβ–H and Cα–C bonds of alkyl carboxylic acids. This powerful strategy combines directed C–H activation with decarboxylative cross-coupling, offering a modular and enantioselective route to vicinally difunctionalized compounds. nih.govacs.org The core concept relies on the use of a directing group, often an 8-aminoquinoline (B160924) amide, attached to the carboxylic acid. This directing group guides a transition metal catalyst, typically palladium, to selectively activate a specific C–H bond. acs.orgrsc.org

This methodology has been successfully applied to the synthesis of various saturated heterocycles, including derivatives of this compound. The process typically begins with the coupling of the N-Boc-protected azetidine-3-carboxylic acid with the directing group. Subsequent palladium-catalyzed C–H activation, often an arylation, introduces a substituent at a specific position with high stereocontrol. nih.govacs.org The carboxylic acid moiety, having served its role as a directing group anchor, can then be removed or transformed through a decarboxylative process, allowing for the introduction of a second point of diversity. nih.govacs.org

This sequential C–H activation/decarboxylative functionalization strategy provides a powerful tool for the rapid generation of libraries of complex and stereochemically defined azetidine derivatives from simple starting materials. nih.govacs.org The ability to control the stereochemistry at multiple centers is a crucial advantage of this approach, as the biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form.

Functionalization and Derivatization Strategies of the this compound Scaffold

The inherent reactivity of the this compound scaffold at multiple positions allows for a wide array of functionalization and derivatization strategies. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

Introduction of Substituents at the C3 Position

One common approach involves the synthesis of 3-halo-azetidine-3-carboxylic acid derivatives. For instance, 1-Boc-3-fluoroazetidine-3-carboxylic acid has been synthesized through a multi-step sequence involving bromofluorination of a protected allylamine, followed by ring closure and oxidation. nih.gov Similarly, 3-bromoazetidine-3-carboxylic acid esters can be prepared and subsequently reacted with various nucleophiles, such as potassium cyanide, sodium azide (B81097), or potassium thiocyanate, to introduce cyano, azido (B1232118), or thiocyano groups at the C3 position. rsc.org These functionalized intermediates can be further elaborated; for example, the azido group can be reduced to an amino group, yielding a 3-aminoazetidine-3-carboxylic acid derivative. rsc.org

Palladium-catalyzed C–H arylation is another powerful method for introducing aryl groups at the C3 position with high stereospecificity, as demonstrated in the synthesis of precursors for antimalarial agents. nih.govacs.org Furthermore, short syntheses of azetidine 3-aryl-3-carboxylic acid derivatives have been developed through the catalytic Friedel-Crafts reaction of 3-hydroxyazetidine derivatives with furan (B31954), followed by oxidative cleavage of the furan ring. acs.org

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of this compound is a versatile handle for a wide range of chemical transformations. It can be readily converted into other functional groups, such as amides and esters, providing access to a broad spectrum of derivatives. libretexts.orgmdpi.comorganic-chemistry.org

Standard peptide coupling conditions can be employed to form amide bonds with a diverse array of amines, leading to the synthesis of libraries of N-substituted azetidine-3-carboxamides. libretexts.orgorganic-chemistry.org Similarly, esterification with various alcohols yields the corresponding esters. mdpi.com These reactions are fundamental in medicinal chemistry for creating compounds with altered polarity, solubility, and hydrogen bonding capabilities.

Furthermore, the carboxylic acid can be subjected to decarboxylative functionalization. nih.govnih.govchemrevlett.com This process involves the removal of the carboxyl group and its replacement with another functional group. For instance, decarboxylative cyanation or azidation can be used to introduce nitrile or azide functionalities, respectively. chemrevlett.com These transformations significantly expand the chemical space accessible from the this compound scaffold.

Exploration of N-Substituent Diversity

The nitrogen atom of the azetidine ring, protected by the Boc group, offers another key site for diversification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govacs.org

The removal of the Boc group unveils the secondary amine, which can then be reacted with a wide range of electrophiles to introduce diverse N-substituents. Common modifications include alkylation, arylation, acylation, and sulfonylation. nih.govacs.orggoogleapis.com For example, N-benzyl derivatives can be prepared, and the benzyl group can later be removed by hydrogenolysis if desired. googleapis.com This flexibility allows for the systematic exploration of the impact of the N-substituent on the biological activity and pharmacokinetic properties of the final compounds. The synthesis of libraries with diverse N-substituents is a common strategy in drug discovery programs to optimize lead compounds. nih.govacs.org

Preparation of Complex Molecular Architectures Incorporating this compound

The functionalized derivatives of this compound serve as valuable intermediates in the synthesis of more complex molecular architectures, including those with fused bicyclic and spirocyclic systems. These intricate structures are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved target binding and selectivity.

Synthesis of Azetidin-3-yl Derivatives with Fused Bicyclic Moieties

A notable example of the construction of a complex fused bicyclic system from an azetidine precursor is the synthesis of the antimalarial agent BRD3914. nih.govacs.org This synthesis highlights a stereospecific palladium-catalyzed C(sp³)–H arylation of an azetidine-2-carboxylic acid derivative to introduce a key substituent with defined stereochemistry. nih.govacs.org Although the starting material in this specific published route is an azetidine-2-carboxylic acid, the principle of using a functionalized azetidine to construct a fused ring system is broadly applicable.

The general strategy often involves the creation of a functionalized azetidine intermediate that contains a reactive handle positioned for a subsequent intramolecular cyclization reaction. For instance, an azetidine derivative bearing both a nucleophilic and an electrophilic group, or two groups suitable for a ring-closing metathesis reaction, can be designed to form a fused bicyclic structure upon reaction. nih.govacs.org The synthesis of various (5R)-1-azabicyclo[3.2.0]heptane derivatives from (2S)-N-benzoyl-2-azetidinecarboxylic acid further illustrates the utility of azetidine carboxylic acids in constructing fused bicyclic systems through lactamization and subsequent transformations. epa.gov These approaches enable the generation of novel and structurally complex scaffolds for biological screening.

Incorporation into Selenazole-Azetidine Building Blocks

The synthesis of novel heterocyclic amino acid-like derivatives that contain both selenazole and azetidine cores represents a promising area of research. researchgate.net The general strategy for creating these building blocks involves the Hantzsch-type cyclization.

A key step in this process is the preparation of selenoamides. While various methods exist for synthesizing selenoamides, one approach involves the reaction of nitriles with phosphorus pentaselenide (P₂Se₅). mdpi.comnih.gov These selenoamides are then reacted with α-haloketones to form the 1,3-selenazole (B15495438) ring. mdpi.com For instance, racemic selenazole-containing amino acids have been synthesized by refluxing selenamides with ethyl bromopyruvate in the presence of pyridine (B92270) in ethanol. nih.gov

However, the synthesis of selenazole-containing peptides can be challenging, often hampered by low yields and issues with reproducibility. nih.gov To address these difficulties, modifications to the standard procedures have been developed. These include optimizing the conditions for the Hantzsch-thiazole synthesis to better accommodate the selenium analogs. nih.gov

The resulting selenazole-azetidine building blocks are valuable for creating constrained, non-chiral synthetic azole carboxylates in their N-Boc protected form, which have applications as chiral building blocks in further synthetic endeavors. researchgate.net

Synthesis of Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes are a class of compounds that have gained attention as potential bioisosteres of piperidine (B6355638), a common motif in many pharmaceuticals. nih.govmedchemexpress.com The rigid, spirocyclic structure of azaspiro[3.3]heptanes offers a unique conformational profile that can be advantageous in drug design. capes.gov.br this compound and its derivatives serve as crucial starting materials for the synthesis of these spirocycles. nih.govresearchgate.net

One established method for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (CSI) to form a spirocyclic β-lactam. nih.govmedchemexpress.com This β-lactam can then be reduced using reagents like alane to yield the desired 1-azaspiro[3.3]heptane core. nih.govmedchemexpress.com

The scope of this reaction is quite broad, allowing for the synthesis of a variety of substituted 1-azaspiro[3.3]heptanes. researchgate.net For example, functional groups such as esters and nitriles on the starting materials can be tolerated and subsequently reduced to alcohols and amines, respectively. researchgate.net These functionalized products can be further protected, for instance with a Boc group, to facilitate subsequent synthetic manipulations. researchgate.net

The resulting azaspiro[3.3]heptane derivatives have been incorporated into known drug molecules, such as the anesthetic bupivacaine, leading to new analogs with potentially improved activity and toxicity profiles. nih.govenamine.net This highlights the significant potential of these spirocyclic building blocks in the discovery of new and improved therapeutic agents. enamine.net

Medicinal Chemistry Applications of 1 Boc Azetidine 3 Carboxylic Acid Derivatives

Role as a Privileged Scaffold in Drug Discovery

The azetidine (B1206935) ring, the core of 1-Boc-azetidine-3-carboxylic acid, is increasingly recognized as a privileged scaffold in drug discovery. Its presence in a growing number of approved drugs and clinical candidates underscores its value. nih.gov This small, saturated nitrogen-containing heterocycle provides a three-dimensional structural element that can improve key drug-like properties. nih.gov The constrained nature of the four-membered ring allows for precise control over the orientation of substituents, enabling better interaction with biological targets. medchemexpress.com

Influence on Ligand Efficiency and Pharmacokinetic Performance

The incorporation of azetidine scaffolds, derived from precursors like this compound, can significantly enhance ligand efficiency and favorably modulate pharmacokinetic (PK) properties. Saturated N-heterocycles are known to improve the solubility profiles of drug candidates, a critical factor for oral bioavailability. nih.gov

A comprehensive study on azetidine derivatives highlighted their distinct physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), which are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. google.com For instance, azetidine-derived carbamates have been identified as highly efficient and selective irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the central nervous system. acs.org The improved efficiency of these inhibitors was directly linked to the azetidine moiety, demonstrating its ability to optimize ligand-target interactions. acs.org

Comparison with Larger Ring Systems (e.g., Pyrrolidine (B122466), Piperidine)

In medicinal chemistry, the choice of a saturated heterocyclic ring system is a critical design element. Azetidines offer distinct advantages compared to their larger five- and six-membered counterparts, pyrrolidine and piperidine (B6355638). While all three are prevalent in top-selling pharmaceuticals, the smaller azetidine ring imparts greater rigidity and a different vectoral projection of substituents. nih.gov

Studies comparing the physicochemical properties of fluorinated derivatives of azetidine, pyrrolidine, and piperidine have shown that the ring size significantly influences properties like basicity. google.com The reduced conformational flexibility of the azetidine ring can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity. Furthermore, the unique structural shape of azetidines can provide access to chemical space that is not reachable with larger rings, allowing for novel intellectual property and improved selectivity for biological targets. acs.orgumich.edu

Table 1: Comparison of Saturated N-Heterocyclic Scaffolds in Drug Design

| Feature | Azetidine | Pyrrolidine | Piperidine |

|---|---|---|---|

| Ring Size | 4-membered | 5-membered | 6-membered |

| Conformational Flexibility | Low (Rigid) | Moderate | High (Flexible) |

| 3D Shape | More planar with distinct substituent vectors | Puckered envelope/twist conformations | Chair/boat/twist-boat conformations |

| Key Advantage | Provides access to unique chemical space; can improve metabolic stability and solubility. nih.govgoogle.com | Common proline mimic; well-established chemistry. | Versatile scaffold with multiple substitution points. nih.gov |

| Medicinal Chemistry Role | Used as a bioisostere for larger rings to improve PK properties and escape existing patent space. acs.org | Widely used in CNS-active agents and as peptide bond mimics. | Prevalent in a vast number of marketed drugs across various therapeutic areas. nih.gov |

Utilization in Peptide and Peptidomimetic Research

This compound and its derivatives are valuable tools in the field of peptide and peptidomimetic research. By incorporating this constrained amino acid into peptide sequences, researchers can exert significant control over the resulting molecule's structure and function.

Conformational Control and Proteolytic Stability in Peptidomimetics

One of the primary goals of peptidomimetic design is to create molecules that mimic the secondary structure of natural peptides, such as β-turns and helices, while exhibiting enhanced stability. The rigid four-membered ring of azetidine-3-carboxylic acid acts as a potent turn-inducing element. nih.gov When incorporated into a peptide backbone, it restricts the available conformational space, forcing the peptide chain to adopt a specific, predictable three-dimensional structure.

This conformational constraint is crucial for locking a peptide into its bioactive conformation, which can lead to increased receptor affinity and selectivity. Furthermore, the non-natural azetidine structure enhances the proteolytic stability of the peptide. nih.gov Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic utility. The introduction of an azetidine-based residue makes the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the molecule's half-life in vivo. nih.gov Studies have shown that introducing a 3-aminoazetidine (3-AAz) unit into a cyclohexapeptide significantly improves its stability against proteases compared to the unmodified macrocycle. nih.gov

Development of Constrained Analogues of Natural Amino Acids

This compound serves as a synthetic precursor to a variety of constrained analogues of natural amino acids. These non-natural amino acids are designed to mimic the structure and function of proteinogenic amino acids like proline but with added conformational rigidity. The azetidine ring is essentially a smaller, more constrained version of the pyrrolidine ring found in proline.

By synthesizing and incorporating these constrained analogues, researchers can probe the conformational requirements for biological activity. For example, model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to investigate their conformational preferences, revealing that this moiety is a potent β-turn inducer. This ability to enforce specific secondary structures makes azetidine-based amino acids highly valuable in the design of foldamers—synthetic oligomers that adopt well-defined, folded conformations.

Incorporation into Bioactive Peptides (e.g., Endomorphin Tetrapeptides)

The principles of conformational control and enhanced stability are applied to the modification of known bioactive peptides to improve their drug-like properties. An example of this is the development of analogues of endomorphins, which are endogenous tetrapeptides with high affinity and selectivity for the μ-opioid receptor. google.com

Research has demonstrated the synthesis of new endomorphin derivatives that incorporate an azetidine amino acid residue. nih.gov The goal of such incorporation is to constrain the peptide backbone into a conformation that is optimal for receptor binding, potentially leading to increased potency and a more favorable side-effect profile. While natural endomorphins suffer from poor metabolic stability, the introduction of an azetidine-based residue can protect the peptide from degradation, making it a more viable candidate for therapeutic development.

Application in Conjugate and Linker Technologies

The unique structural features of this compound have positioned it as a valuable building block in the development of sophisticated drug delivery and therapeutic platforms. Its rigid, four-membered ring system offers a degree of conformational constraint that can be advantageous in the design of linkers for complex biomolecular constructs.

This compound and its derivatives are utilized as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comglpbio.commedchemexpress.combioscience.co.ukmedchemexpress.commedkoo.cominvivochem.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a potent cytotoxic drug (payload), and a chemical linker that connects the two. The linker's role is critical; it must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.

Non-cleavable linkers, such as those derived from azetidine-3-carboxylic acid, rely on the degradation of the antibody component within the target cell to release the cytotoxic agent. This approach can offer a more stable ADC construct compared to cleavable linkers, which are designed to be sensitive to the tumor microenvironment. The azetidine scaffold provides a compact and robust connection point within the ADC architecture.

In addition to their role in ADCs, derivatives of this compound are also employed as alkyl chain-based linkers in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.commedkoo.cominvivochem.comnih.gov PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. invivochem.comnih.gov

The linker in a PROTAC is a crucial element that bridges the target protein-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. The rigid azetidine core can help to optimize the spatial orientation of the two binding moieties, potentially leading to more effective PROTACs.

Investigation as Analogues for Neurotransmitters and Their Inhibitors

The conformationally constrained nature of the azetidine ring makes it an attractive scaffold for mimicking the bioactive conformations of neurotransmitters and for designing inhibitors of their transporters and receptors.

Derivatives of azetidine-3-carboxylic acid have been investigated as conformationally constrained analogues of gamma-aminobutyric acid (GABA) and beta-alanine, with the aim of developing novel GABA uptake inhibitors. nih.gov GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission.

A study exploring various azetidine derivatives found that a β-alanine analogue, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was a potent inhibitor of GAT-3, with an IC50 value of 15.3 ± 4.5 μM. nih.gov This finding highlights the potential of the azetidine-3-carboxylic acid core in designing selective GAT inhibitors.

Table 1: Inhibitory Activity of an Azetidine-3-carboxylic Acid Derivative at GAT-3

| Compound | Target | IC50 (μM) |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

Data sourced from a study on azetidine derivatives as GABA-uptake inhibitors. nih.gov

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has also been a target for azetidine-based compounds. Azetidine-2,4-dicarboxylic acid derivatives have been synthesized and evaluated for their ability to modulate NMDA receptor activity. nih.gov

One particular compound, cis-azetidine-2,4-dicarboxylic acid, was identified as a potent potentiator of glutamate, aspartate, and NMDA-stimulated 45Ca2+ uptake at the NMDA receptor. nih.gov Further investigation revealed a dual mechanism of action: it acts as a glutamate-like agonist at higher concentrations and as a positive modulator at concentrations below 50 μM. nih.gov In binding assays, the four stereoisomers of azetidine-2,3-dicarboxylic acid showed varying affinities for the NMDA receptor, with L-trans-ADC having the highest affinity (Ki = 10 μM). nih.gov

Table 2: NMDA Receptor Binding Affinities of Azetidine-2,3-dicarboxylic Acid Stereoisomers

| Stereoisomer | Ki (μM) |

| L-trans-ADC | 10 |

| D-cis-ADC | 21 |

Data from a study on the stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. nih.gov

Exploration in Targeting Specific Biological Pathways and Receptors

The versatility of the this compound scaffold extends to its use in the design of new drug candidates aimed at targeting specific biological pathways. chemimpex.com Its incorporation into small molecules can lead to compounds with improved efficacy and reduced side effects. The rigid azetidine ring can impart favorable conformational properties to a molecule, enhancing its interaction with a biological target.

Research has demonstrated the application of azetidine-containing compounds in the development of antimalarial agents. nih.gov By applying sequential functionalization tactics, libraries of azetidine-based small molecules have been synthesized and screened for their ability to inhibit the growth of Plasmodium parasites, the causative agent of malaria. nih.gov

Furthermore, the azetidine core is considered a valuable fragment in diversity-oriented synthesis, enabling access to a wide array of densely substituted and constrained nitrogenous ring systems. nih.gov This approach facilitates the exploration of novel chemical space and the discovery of compounds with unique biological activities.

Potential in Developing Bioactive Compounds for Therapeutic Targets

The unique structural features of this compound make it a versatile building block for creating novel therapeutic agents. chemimpex.com Its rigid azetidine core is utilized by medicinal chemists to explore chemical space and to introduce conformational constraints into molecules, which can enhance binding to biological targets. nih.gov This strategic incorporation can lead to compounds with a diverse range of pharmacological activities. nih.gov

Derivatives of this compound are instrumental in the development of compounds aimed at various therapeutic targets. chemimpex.com The functional groups on the molecule allow for extensive modifications, enabling the creation of tailored molecules for specific diseases. chemimpex.com Research has shown its utility in designing compounds for neurological disorders and cancer therapies due to the favorable pharmacological properties imparted by the azetidine moiety. chemimpex.com The stability and reactivity of this compound make it an ideal starting point for synthesizing complex molecules, including peptide-based therapeutics where the azetidine ring can confer rigidity and improve binding characteristics. chemimpex.comchemimpex.com

The application of these derivatives spans multiple areas of drug discovery. For instance, they are used in bioconjugation to link drugs to antibodies, potentially enhancing the targeted delivery of therapeutic agents. chemimpex.com The versatility of this compound is highlighted by its role as a key intermediate in the synthesis of a variety of bioactive molecules. chemimpex.comrsc.org

| Application Area | Therapeutic Target/Use | Reference |

| Drug Development | Synthesis of novel drug candidates with enhanced biological activity. | chemimpex.com |

| Peptide Synthesis | Introduction of rigidity into peptide-based therapeutics to improve binding. | chemimpex.comchemimpex.com |

| Neurological Disorders | Design of compounds with favorable pharmacological properties for CNS targets. | chemimpex.com |

| Cancer Therapy | Creation of novel compounds for oncological applications. | chemimpex.com |

Investigation of Sphingosine-1-phosphate (S1P) Receptor Agonism

Azetidine-3-carboxylic acid, a derivative of this compound, is a key intermediate in the synthesis of agonists for the Sphingosine-1-phosphate (S1P) receptors. google.comwipo.int S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid tissues. google.com Agonists of the S1P1 receptor subtype can induce the internalization of the receptor, leading to the sequestration of lymphocytes in lymph nodes and other secondary lymphoid organs. google.com This mechanism effectively reduces the number of circulating lymphocytes, resulting in immunosuppressive effects.

This immunosuppressive activity makes S1P receptor agonists promising candidates for the treatment of autoimmune diseases. google.comwipo.int The synthesis of these agonists often involves the use of azetidine-3-carboxylic acid as a core structural element, highlighting the importance of its parent compound, this compound, in this therapeutic area. google.comwipo.int

| Compound Class | Mechanism of Action | Therapeutic Potential | Reference |

| S1P1 Receptor Agonists | Induce lymphocyte sequestration in secondary lymphoid tissues. | Immunosuppression for autoimmune diseases. | google.comwipo.int |

Applications in Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial therapeutics. nih.govacs.org Bicyclic azetidines have been identified as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.govacs.org This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to parasite death. nih.gov

A significant breakthrough in this area was the development of an efficient synthesis for the antimalarial compound BRD3914, which has demonstrated potent activity against P. falciparum. nih.govacs.org This synthesis utilizes a stereospecific C(sp³)–H arylation of an azetidine precursor to create the key bicyclic core. nih.govacs.org The (2R,3S) stereoisomer of the azetidine building block was crucial for the successful and expeditious synthesis of BRD3914. acs.org

Computational and Theoretical Studies on Azetidine Ring Systems

Quantum-Chemical Calculations for Understanding Reactivity and Stability

Quantum-chemical calculations have proven to be an invaluable tool for dissecting the intricate relationship between the strained four-membered ring of azetidine (B1206935) and its chemical behavior. These methods provide insights into the molecule's electronic structure, which governs its reactivity and stability.

The inherent ring strain of azetidines, estimated to be around 25.2 kcal/mol, makes them susceptible to ring-opening reactions. clockss.org Theoretical studies have explored various mechanisms driving this process. One common pathway involves acid-mediated intramolecular ring-opening, where protonation of the azetidine nitrogen precedes nucleophilic attack by a pendant group. nih.gov The pKa of the azetidine nitrogen is a critical determinant of stability, with lower pKa values generally leading to enhanced stability due to reduced protonation at physiological pH. nih.gov

Computational models have also been employed to understand the regioselectivity of nucleophilic ring-opening reactions. magtech.com.cn These studies have shown that electronic effects often dictate the site of nucleophilic attack. For instance, in azetidines with unsaturated substituents at the 2-position, the C-N bond adjacent to the substituent is more susceptible to cleavage due to stabilization of the transition state through conjugation. magtech.com.cn However, in cases involving sterically bulky nucleophiles, the attack preferentially occurs at the less substituted carbon adjacent to the nitrogen. magtech.com.cn

Recent research has also uncovered novel ring-opening strategies, such as the light-induced opening of photogenerated azetidinols, which proceeds through a formal transposition of a methyl group. beilstein-journals.org Ultrafast spectroscopy and computational analysis have provided evidence for an electron transfer mechanism responsible for the rapid disappearance of the excited states and subsequent homolytic cleavage of the carbon-nitrogen bond. nih.gov

| Factor | Influence on Ring-Opening | Supporting Evidence |

| Acidic Conditions | Protonation of the azetidine nitrogen facilitates nucleophilic attack, leading to ring cleavage. nih.govyoutube.com | Studies on N-substituted azetidines show decomposition is sensitive to pH. nih.gov |

| Substituent Effects | Unsaturated groups at the 2-position can stabilize transition states, favoring C-N bond cleavage at that position. magtech.com.cn | Regioselectivity in ring-opening is linked to the electronic nature of substituents. magtech.com.cn |

| Nucleophile Sterics | Bulky nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn | Steric hindrance controls the regioselectivity of ring-opening with certain nucleophiles. magtech.com.cn |

| Photochemical Excitation | Light can induce ring-opening in specific azetidine derivatives, such as azetidinols. beilstein-journals.org | Ultrafast spectroscopy confirms an electron transfer mechanism in the photolysis of phenacyl amines. nih.gov |

The redox properties of azetidine systems have been a subject of theoretical and experimental investigation, particularly in the context of electrosynthesis and photochemistry. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides to form azetidines has been developed, where the merger of cobalt catalysis and electricity enables the regioselective generation of key carbocationic intermediates. acs.org Electrochemical kinetic analysis suggests that either catalyst regeneration or a second electrochemical oxidation is the rate-determining step. acs.org

Photoinduced electron transfer (PET) is another critical process influencing the reactivity of azetidines. In some systems, quenching of the triplet excited state occurs through rapid electron transfer from the nitrogen to form a ketyl radical, which can lead to C-N bond scission. nih.gov This pathway can be suppressed by protecting the amine to engage its lone pair in conjugation. nih.gov

Molecular Dynamics and Conformational Analysis of Azetidine-Containing Molecules

The incorporation of the rigid azetidine ring into larger molecules, especially peptides, significantly influences their three-dimensional structure and flexibility. Molecular dynamics simulations and other conformational analysis techniques have been instrumental in understanding these effects.

The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective strategy for promoting the cyclization of small peptides. figshare.com This turn-inducing element facilitates the formation of tetra-, penta-, and hexapeptides under standard reaction conditions. figshare.com

The structural impact of incorporating azetidine derivatives extends beyond simply altering flexibility. X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-aminoazetidine unit revealed that the azetidine ring encourages the adoption of a less stable, all-trans conformation. figshare.comresearchgate.net

In a detailed study of short oligomers of an azetidine-based α-amino acid, a combination of theoretical chemistry and spectroscopic methods demonstrated that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid can form sidechain-backbone N–H···N C6γ hydrogen bonds that stabilize C5 hydrogen bonds. nih.gov This concurrent hydrogen bonding supports the formation of an extended 2.05-helix conformation, a previously elusive secondary structure. nih.gov

| Azetidine Derivative | Impact on Peptide Structure | Key Findings |

| L-azetidine-2-carboxylic acid (Aze) | Increases conformational flexibility compared to proline. nih.gov | Destabilizes ordered polypeptide structures due to entropic effects. nih.gov |

| 3-aminoazetidine (3-AAz) | Acts as a turn-inducing element, facilitating peptide macrocyclization. figshare.com | Encourages an all-trans conformation in a cyclic tetrapeptide. figshare.comresearchgate.net |

| 3-amino-1-methylazetidine-3-carboxylic acid | Stabilizes extended 2.05-helix secondary structures. nih.gov | Forms cooperative C5 and C6γ hydrogen bonds. nih.gov |

Computational Prediction of Reactivity and Interaction with Biological Targets

The unique properties of the azetidine scaffold have made it an attractive motif in medicinal chemistry. clockss.org Computational methods are increasingly being used to predict the reactivity of azetidine-containing compounds and their potential interactions with biological targets.

Researchers have developed computational models to predict the feasibility of chemical reactions for synthesizing azetidines. mit.edu By calculating frontier orbital energies, these models can quickly screen potential reactants and predict reaction yields, moving beyond a trial-and-error approach. mit.edu

In the context of drug discovery, computational approaches are employed to predict drug-target interactions (DTIs). nih.gov These methods often combine chemical, biological, and network properties to build predictive models. For instance, random forest models have been used to predict DTIs for various target classes with high accuracy. nih.gov

Furthermore, computational studies have been crucial in understanding the molecular basis of how azetidine-containing molecules interact with their biological targets. For example, quantum mechanical calculations have shed light on the catalytic mechanism of AZE synthases, enzymes that produce azetidine-2-carboxylic acid. nih.gov These calculations revealed that the enzyme stabilizes the substrate in a strained conformation, thereby lowering the reaction barrier for cyclization. nih.gov Similarly, computational modeling has guided the design of potent small-molecule inhibitors targeting specific proteins, such as STAT3, by elucidating the binding thermodynamics and structural basis for their activity. acs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an essential computational method for investigating the electronic structure and reactivity of molecules. For azetidine systems, DFT calculations are instrumental in elucidating complex reaction mechanisms, rationalizing stereochemical outcomes, and understanding the stability of intermediates.

DFT calculations are also applied to understand the fundamental properties that drive reactivity, such as ring strain. The ring strain of azetidine is approximately 25.4 kcal/mol, a value that dictates its unique chemical behavior, poised between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain can lead to specific decomposition pathways, which have been studied using computational models to design more stable analogues for medicinal chemistry applications. nih.gov In studies of cycloaddition reactions, DFT has been used to investigate reactivity, site-selectivity, and regioselectivity, for example, in reactions involving azides and various dipolarophiles. mdpi.com

The following table summarizes representative DFT studies on azetidine and related systems, highlighting the methods used and key findings.

| Study Focus | DFT Method/Basis Set | Key Computational Findings | Reference |

| aza-Henry Reactions | M06-2X/6-31G(d) | Elucidated a model for enantioselection based on hydrogen bond donor-acceptor interactions between the catalyst and the N-Boc carbonyl oxygen. nih.gov | nih.gov |

| α-Lithiation of Azetidines | WB97XD/6-31+G(d,p) with IEF-PCM solvation model | Confirmed the configurational lability of lithiated azetidine intermediates and identified the most stable η3-complex structure. nih.gov | nih.gov |

| Azole-based Energetic Materials | M06-2X/6-311G(d,p) | Optimized geometries and computed zero-point energies and thermal corrections to determine stability and energetic properties. semanticscholar.org | semanticscholar.org |

| Complexation of Dicarboxylic Acids | B3LYP/6-31+G(d,p) with CPCM/IEFPCM models | Analyzed the effect of solvent nature on the activation barrier of complexation reactions involving carboxylic acid groups. researchgate.net | researchgate.net |

| Intramolecular Ring-Opening | Calculations (method not specified) | Suggested that azetidines linked to conjugated heteroaryls would have enhanced chemical stability. nih.gov | nih.gov |

Molecular Docking Studies for Receptor Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ump.ac.id In drug discovery, it is crucial for predicting the binding mode and affinity of a ligand, such as an azetidine derivative, with the active site of a protein receptor. rjptonline.orgvistas.ac.in This method helps to rationalize the biological activity of synthesized compounds and guide the design of new, more potent molecules. jmpas.com

Azetidine derivatives are frequently studied using molecular docking to explore their potential as therapeutic agents. rjptonline.orgnih.gov Software like AutoDock and AutoDock Vina are commonly used for these simulations. rjptonline.orgnih.gov The process typically involves preparing the 3D structures of the protein target and the ligand. ump.ac.idrjptonline.org The docking algorithm then explores various possible conformations of the ligand within the receptor's binding site and scores them based on a scoring function, which estimates the binding energy. rjptonline.org Lower binding energy values generally indicate a more stable protein-ligand complex. ump.ac.id

These studies analyze key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the receptor. rjptonline.org For example, docking studies on azetidinone derivatives against the enoyl-acyl carrier protein (enoyl-ACP) reductase from Mycobacterium tuberculosis (PDB ID: 5NI9) revealed hydrogen bonding interactions that are crucial for their potential antitubercular activity. rjptonline.orgvistas.ac.inrjptonline.org Similarly, various synthesized oxazetidine derivatives were screened in silico against the Human A2A Adenosine receptor, with results showing excellent binding potential and specific hydrogen bond interactions, suggesting their utility for targeting neurological diseases. jmpas.com The azetidine ring acts as a conformationally rigid scaffold that can position substituents optimally for productive interactions with a protein target. nih.gov

The table below presents examples of molecular docking studies performed on azetidine-containing compounds.

| Compound Class | Target Protein (PDB ID) | Docking Software | Key Findings | Reference |

| Azetidine-2-one derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase (5NI9) | AutoDock | Compounds showed good binding energy and hydrogen bonding interactions, indicating potential antitubercular activity. rjptonline.org | rjptonline.orgvistas.ac.inrjptonline.org |

| Oxazetidine derivatives | Human A2A Adenosine Receptor | V life MDS 4.6 | Synthesized derivatives exhibited excellent binding potentials, indicating promise for developing molecules targeting neurological diseases. jmpas.com | jmpas.com |

| Bis-Azetidinone compounds | S. aureus, E. coli, C. albicans targets (not specified) | Not specified | Docking results revealed high binding affinities, suggesting potential for future therapeutic use. nih.gov | nih.gov |

| Azetidine-2-carboxylic acid | Pro-specific A domain of pyrrolizixenamide NRPS | AutoDock Vina | Revealed that the enzyme readily recognizes AZE for peptide assembly, highlighting its potential as a proline mimic. nih.gov | nih.gov |

| Various Luffa acutangula compounds | Insulin Receptor (1IR3), Aldose Reductase (2PEV), PTP-1B (4Y14) | AutoDock 4.2.6 | Identified potential lead compounds by comparing binding energies to native ligands. ump.ac.id | ump.ac.id |

常见问题

Basic: What are the key considerations for synthesizing 1-Boc-azetidine-3-carboxylic acid in academic research settings?

Answer:

The synthesis typically involves coupling Boc-protected intermediates with carboxylic acid derivatives. A common method uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH2Cl2) to activate the carboxylic acid for amide bond formation . After reaction completion, the Boc-protecting group is removed using trifluoroacetic acid (TFA), followed by neutralization with saturated NaHCO3 and purification via silica gel chromatography. Key considerations include:

- Reaction time optimization (e.g., 6–15 hours for coupling, 1–8 hours for Boc deprotection) .

- Solvent choice to avoid side reactions (e.g., CH2Cl2 for inert conditions).

- Purification strategies (gradient elution with hexane/ethyl acetate) to isolate high-purity products .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

This compound is classified as skin irritant (H315) , eye irritant (H319) , and may cause respiratory irritation (H335) . Required safety measures include:

- Personal protective equipment (PPE): Safety goggles, nitrile gloves, and lab coats .

- Engineering controls: Use fume hoods to minimize inhalation of dust/aerosols .

- Emergency procedures: Flush eyes with water for ≥15 minutes upon contact; wash skin with soap and water .

- Storage: Keep at 2–8°C in a dry, well-ventilated area away from incompatible materials .

Advanced: How can researchers optimize the synthesis of this compound derivatives for improved yield and purity?

Answer:

Optimization strategies for derivatives (e.g., fluorinated analogs or amide-linked compounds) include:

- Fluorination pathways: Bromofluorination of precursor imines followed by Boc-protection and oxidation to introduce fluorine atoms at the 3-position .

- Coupling reagent selection: EDCI/HOBt minimizes racemization in amide bond formation compared to other carbodiimides .

- Purification: Employ reverse-phase HPLC for polar derivatives or recrystallization for thermally stable compounds to enhance purity .

Advanced: What analytical techniques are recommended for characterizing this compound and resolving data contradictions?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and Boc-group integrity. For example, δ 1.4 ppm (singlet) corresponds to Boc methyl groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., de-Boc byproducts) .

- Infrared (IR) Spectroscopy: Identify carbonyl stretches (e.g., 1700–1750 cm<sup>-1</sup> for carboxylic acid and Boc C=O) to resolve structural ambiguities .

- X-ray Crystallography: Resolves stereochemical conflicts in crystalline derivatives .

Advanced: How is this compound utilized in the design of PROTACs and ADCs?

Answer:

This compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its:

- Rigid azetidine ring: Enhances stability in biological environments by reducing conformational flexibility .

- Boc-protected amine: Facilitates selective conjugation to payloads (e.g., cytotoxic agents or E3 ligase ligands) via carbodiimide-mediated coupling .

- Applications: In PROTACs, it links target-binding ligands to E3 ubiquitin ligase recruiters, enabling targeted protein degradation .

Advanced: What are the challenges in studying the structure-activity relationships (SAR) of this compound derivatives?

Answer:

Key challenges include:

- Stereochemical complexity: Azetidine’s small ring strain limits substitution patterns, requiring careful optimization of substituent positions (e.g., 3-carboxylic acid vs. 3-hydroxymethyl derivatives) .

- Boc-group stability: Acidic or basic conditions during derivatization may prematurely remove the Boc group, altering activity .

- Biological assay interference: The carboxylic acid moiety may chelate metal ions or interact non-specifically with off-target proteins, necessitating counter-screening .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

- Reproducibility checks: Strictly follow primary literature protocols (e.g., reaction temperatures, reagent purity) .

- Meta-analysis: Compare datasets across studies to identify outliers (e.g., conflicting IC50 values) and assess methodological variability .

- Computational modeling: Use molecular docking to predict binding modes and rationalize discrepancies in activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。